1-Bromo-2,4,5-trifluorobenzene

Catalog No.
S661950
CAS No.
327-52-6
M.F
C6H2BrF3
M. Wt
210.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,5-trifluorobenzene

CAS Number

327-52-6

Product Name

1-Bromo-2,4,5-trifluorobenzene

IUPAC Name

1-bromo-2,4,5-trifluorobenzene

Molecular Formula

C6H2BrF3

Molecular Weight

210.98 g/mol

InChI

InChI=1S/C6H2BrF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

DVTULTINXNWGJY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Br)F)F

Synonyms

1-Bromo-2,4,5-trifluorobenzene; 2,4,5-Trifluorobromobenzene; 2,4,5-Trifluorophenyl Bromide; 2-Bromo-1,4,5-trifluorobenzene

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)F

Organic Synthesis

  • Building Block for Fluorinated Materials

    Due to the presence of bromine and fluorine groups, 1-Bromo-2,4,5-trifluorobenzene can serve as a valuable building block for synthesizing novel fluorinated materials. Fluorine's unique properties, like strong electron-withdrawing character, can be beneficial in applications like pharmaceuticals, electronic materials, and agrochemicals [PubChem, National Institutes of Health (.gov) ""]. By incorporating 1-Bromo-2,4,5-trifluorobenzene into larger molecules, researchers can introduce these desirable properties into their target compounds.

  • Suzuki-Miyaura Coupling Reactions

    1-Bromo-2,4,5-trifluorobenzene can be a participant in Suzuki-Miyaura coupling reactions, a versatile method for constructing carbon-carbon bonds. The bromo group readily undergoes substitution with various aryl or vinyl groups under specific reaction conditions [ScienceDirect "Suzuki-Miyaura Coupling" ]. This allows researchers to create complex organic molecules with tailored functionalities for diverse applications.

Material Science

  • Liquid Crystals

    The unique structure of 1-Bromo-2,4,5-trifluorobenzene, with its combination of bulky and electron-withdrawing groups, holds promise for applications in liquid crystals. Liquid crystals exhibit properties between solids and liquids and find use in display technologies and other optoelectronic devices [Wiley Online Library "Liquid Crystals" ]. Research efforts might involve incorporating 1-Bromo-2,4,5-trifluorobenzene into liquid crystal formulations to achieve specific desired properties.

  • Organic Light-Emitting Diodes (OLEDs)

    Similar to liquid crystals, 1-Bromo-2,4,5-trifluorobenzene could potentially be used as a building block in OLED materials. OLEDs are a type of display technology known for their high efficiency and excellent image quality. The introduction of 1-Bromo-2,4,5-trifluorobenzene might contribute to improvements in OLED performance or the development of novel OLED materials with unique characteristics.

1-Bromo-2,4,5-trifluorobenzene is an organofluorine compound with the molecular formula C₆H₂BrF₃ and a molecular weight of approximately 210.98 g/mol. This compound appears as a colorless to light yellow liquid and has notable physical properties: a melting point of −19 °C, a boiling point of 144 °C, and a density of around 1.802 g/mL at 25 °C . It is characterized by its unique trifluoromethyl groups, which significantly influence its chemical behavior and applications.

1-Bromo-2,4,5-trifluorobenzene itself is not known to have a specific biological mechanism of action. However, it serves as a valuable intermediate for the synthesis of various functional molecules with potential biological activities []. The specific mechanism of action of these derived compounds would depend on their individual structures and functionalities.

, including:

  • Br-Magnesium Exchange Reaction: This compound can undergo a bromine-magnesium exchange reaction with isopropylmagnesium bromide in tetrahydrofuran to yield an organomagnesium compound .
  • Nucleophilic Substitution Reactions: The presence of the bromine atom allows for nucleophilic substitution reactions, making it useful in synthesizing more complex fluorinated compounds.

The synthesis of 1-bromo-2,4,5-trifluorobenzene can be achieved through several methods. A notable method involves:

  • Reaction of 1,2,4-Trifluorobenzene with Bromine: In this method, iron powder is added to a mixture of 1,2,4-trifluorobenzene in an organic solvent (such as chloroform). Liquid bromine is gradually introduced while maintaining the temperature between 43–48 °C for several hours. The mixture is then heated further to facilitate complete reaction at higher temperatures (82–102 °C) before purification .

1-Bromo-2,4,5-trifluorobenzene serves multiple purposes in various fields:

  • Intermediate in Liquid Crystal Production: It is utilized as an intermediate in the synthesis of liquid crystals.
  • Synthesis of Pharmaceuticals: Its derivatives are important in the production of quinolone antibiotics and other medicinal compounds .
  • Chemical Research: The compound is used in research settings for developing new fluorinated compounds due to its reactivity.

Interaction studies involving 1-bromo-2,4,5-trifluorobenzene focus on its reactivity with nucleophiles and other electrophiles. The presence of fluorine atoms enhances its electrophilic character, making it a valuable reagent in organic synthesis. Additionally, studies have indicated that it can form stable complexes with various metal catalysts during synthetic processes.

Several compounds share structural similarities with 1-bromo-2,4,5-trifluorobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-fluorobenzeneC₆H₄BrFContains only one fluorine atom
2-Bromo-3-fluorobenzeneC₆H₄BrFPositioning of substituents affects reactivity
1-Bromo-4-fluorobenzeneC₆H₄BrFSimilar structure but different substitution
TrifluoromethylbenzeneC₇H₄F₃Lacks bromine but has similar trifluoro groups
1-Chloro-2,4,5-trifluorobenzeneC₆H₂ClF₃Chlorine replaces bromine; different reactivity

Uniqueness

The uniqueness of 1-bromo-2,4,5-trifluorobenzene lies in its combination of both bromine and trifluoro groups at specific positions on the benzene ring. This arrangement enhances its reactivity compared to other halogenated benzene derivatives and makes it particularly useful in synthesizing fluorinated pharmaceuticals and liquid crystals. Its distinctive properties allow it to participate effectively in nucleophilic substitution reactions while retaining stability under various conditions.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

327-52-6

Wikipedia

1-Bromo-2,4,5-trifluorobenzene

Dates

Modify: 2023-08-15

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